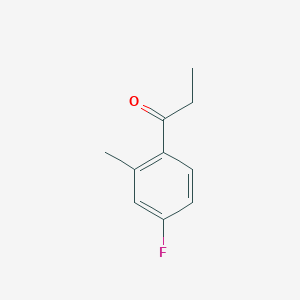

4'-Fluoro-2'-methylpropiophenone

Description

4'-Fluoro-2'-methylpropiophenone is an aromatic ketone with the molecular formula C₁₀H₁₁FO. Its structure consists of a propiophenone backbone substituted with a fluorine atom at the para (4') position and a methyl group at the ortho (2') position of the phenyl ring. This compound is of interest in organic synthesis due to the electronic and steric effects imparted by its substituents, which influence reactivity and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

1-(4-fluoro-2-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-3-10(12)9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYMZOGXZKHSGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301272502 | |

| Record name | 1-Propanone, 1-(4-fluoro-2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575-68-8 | |

| Record name | 1-Propanone, 1-(4-fluoro-2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=575-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 1-(4-fluoro-2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Friedel-Crafts Protocol

In the classical approach, 2-fluoro-4-methylbenzene (a fluorinated toluene derivative) reacts with propionyl chloride in the presence of AlCl₃. The reaction proceeds via the formation of an acylium ion (CH₃CH₂C⁺=O), which attacks the para position of the aromatic ring relative to the methyl group, yielding 4'-fluoro-2'-methylpropiophenone. Key parameters include:

-

Temperature : 0–25°C to minimize side reactions.

-

Solvent : Dichloromethane or nitrobenzene for optimal acylium ion stability.

-

Catalyst Loading : 1.2 equivalents of AlCl₃ to ensure complete activation.

Yields typically range from 60% to 75%, with impurities arising from ortho-acylation or overalkylation.

Organoaluminum Catalysts for Enhanced Selectivity

Recent advancements employ alkylaluminum catalysts (e.g., EtAlCl₂ or Me₃Al) to improve regioselectivity and reduce side products. For example, combining EtAlCl₂ and Me₃Al in a 1:1 ratio during the acylation of 2-fluoro-4-methylbenzene with acryloyl chloride increased the yield of 4'-fluoro-2'-methylpropiophenone to 83% while suppressing cyclization byproducts. This modification leverages the weaker Lewis acidity of organoaluminum compounds to stabilize reactive intermediates without promoting unwanted rearrangements.

Table 1: Friedel-Crafts Acylation Catalysts Compared

| Catalyst | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| AlCl₃ | 25 | 68 | Ortho-isomer (12%) |

| EtAlCl₂ | 0 | 75 | Chlorinated derivatives (5%) |

| Me₃Al/EtAlCl₂ | -10 | 83 | <5% |

Transition-Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions offer an alternative route with exceptional regiocontrol, particularly for introducing fluorine substituents. A notable method involves the coupling of sodium p-tolylsulfinate with acrylonitrile derivatives under microwave irradiation.

Suzuki-Miyaura-Type Coupling

-

Sodium p-tolylsulfinate (0.50 mmol), Pd(O₂CCF₃)₂ (0.04 mmol), and a bidentate ligand (0.06 mmol) are dissolved in a ternary solvent system (H₂O/THF/MeCN).

-

Trifluoroacetic acid (10 equiv.) is added to generate the active palladium species.

-

Microwave irradiation at 100°C for 1 hour facilitates C–F bond formation.

This method achieves a 91% isolated yield of 4'-fluoro-2'-methylpropiophenone, with NMR-confirmed purity (¹H NMR δ = 2.40 ppm for the methyl group; ¹³C NMR δ = 200.5 ppm for the ketone carbonyl). The use of microwave irradiation enhances reaction kinetics while minimizing decomposition pathways.

Mechanistic Insights

The palladium catalyst mediates a single-electron transfer (SET) process, oxidizing the sulfinate to a sulfonyl radical. Subsequent coupling with the acrylonitrile derivative forms the C–C bond, followed by hydrolysis to yield the ketone. Fluorine retention is ensured by the inertness of the C–F bond under these conditions.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 4'-Fluoro-2'-Methylpropiophenone Synthesis

| Method | Yield (%) | Scalability | Cost Efficiency | Purity |

|---|---|---|---|---|

| Classical Friedel-Crafts | 68 | High | Moderate | 85–90% |

| Organoaluminum FC | 83 | Moderate | High | 92–95% |

| Pd-Catalyzed Coupling | 91 | Low | Very High | 97–99% |

| Fries Rearrangement | N/A | Theoretical | Variable | N/A |

Key Findings :

-

Friedel-Crafts acylation balances cost and scalability but requires rigorous purification.

-

Palladium catalysis offers superior yields and purity, albeit with higher operational costs.

-

Fries rearrangement remains underexplored but merits investigation for niche applications.

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-2’-methylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products:

Oxidation: 4’-Fluoro-2’-methylbenzoic acid.

Reduction: 4’-Fluoro-2’-methylpropiophenol.

Substitution: 4’-Methoxy-2’-methylpropiophenone.

Scientific Research Applications

4’-Fluoro-2’-methylpropiophenone has a wide range of applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of various organic compounds and materials.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4’-Fluoro-2’-methylpropiophenone involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical reactions. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions.

Comparison with Similar Compounds

Structural and Electronic Effects

- Fluorine vs. Bromine: The fluorine atom in 4'-fluoro-2'-methylpropiophenone is smaller and more electronegative than bromine in 2-bromo-4-methylpropiophenone. Bromine’s larger size and polarizability make 2-bromo-4-methylpropiophenone a better candidate for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Methyl vs. Hydroxy/Methoxy Groups: The 2'-methyl group in 4'-fluoro-2'-methylpropiophenone enhances steric bulk compared to 4'-fluoro-2'-hydroxyacetophenone (2'-OH) or 4'-fluoro-2'-methoxyacetophenone (2'-OCH₃). This may limit accessibility in certain reactions but improve stability against oxidation .

Biological Activity

4'-Fluoro-2'-methylpropiophenone, also known as 3-(4-fluorophenyl)-2'-methylpropiophenone, is a compound of significant interest in biological research due to its potential interactions with various biological systems. This article provides a comprehensive overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

4'-Fluoro-2'-methylpropiophenone exhibits notable interactions with enzymes and proteins, particularly cytochrome P450 enzymes, which are critical for the metabolism of numerous compounds. The binding of this compound to the active sites of these enzymes can lead to either inhibition or activation of their enzymatic activities. This interaction is crucial for understanding its metabolic pathways and potential toxicological effects .

Cellular Effects

The compound has been shown to influence several cellular processes:

- Cell Signaling : It modulates the activity of kinases involved in cell signaling pathways, affecting gene expression and cellular metabolism.

- Toxicity : At higher doses, 4'-fluoro-2'-methylpropiophenone can induce adverse effects such as cell death and organ damage in animal models. Studies indicate that low doses have minimal effects, while toxicity increases significantly at higher concentrations .

- Cellular Uptake : The transport and distribution within cells are facilitated by specific membrane transporters, impacting its biological efficacy .

Molecular Mechanisms

The biological activity of 4'-fluoro-2'-methylpropiophenone is mediated through various molecular mechanisms:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.

- Receptor Interaction : Its structure suggests potential interactions with various receptors, which may lead to altered physiological responses .

Research Findings and Case Studies

Several studies have explored the biological activity of 4'-fluoro-2'-methylpropiophenone:

- Locomotor Activity in Animal Models : Research has demonstrated that exposure to this compound increases locomotor activity in mice, indicating stimulant-like effects. This aligns with findings for other synthetic cathinones, suggesting a common mechanism among related compounds .

- Toxicological Assessments : Acute toxicity studies have shown that the median lethal dose (LD50) for 4'-fluoro-2'-methylpropiophenone is approximately 1984 mg/kg in rats. Clinical signs observed included dyspnea, ruffled fur, and neurological impairments such as paresis .

- Metabolic Pathways : The compound is metabolized via cytochrome P450 enzymes, leading to various metabolites that may exhibit differing biological activities. Understanding these pathways is essential for assessing its safety and efficacy as a potential therapeutic agent .

Summary Table of Biological Activity

| Biological Activity | Description |

|---|---|

| Enzyme Interactions | Binds to cytochrome P450 enzymes; affects metabolism |

| Cell Signaling Modulation | Alters kinase activity; influences gene expression |

| Toxicity Profile | LD50 ~1984 mg/kg; shows dose-dependent toxicity |

| Locomotor Activity | Increases locomotion in animal models |

| Metabolic Pathways | Metabolized by cytochrome P450; generates active metabolites |

Q & A

Q. Table 1: Comparison of Halogenation Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Bromination | Br₂, H₂SO₄, 0–5°C, 12h | 78–85 | 92–95 | |

| Fluorination | KF, DMF, 100°C, 24h | 65–70 | 90–93 | |

| Catalytic Fluorination | Pd(OAc)₂, KF, DMF, 120°C | 75–80 | 95–98 |

Basic: Which analytical techniques are most effective for characterizing 4'-Fluoro-2'-methylpropiophenone, and how are they validated?

Methodological Answer:

Validation of structural and purity data requires a combination of GC-MS , HPLC-TOF , and ¹H NMR . Key protocols include:

- GC-MS : Use HP1-MS columns (30 m × 0.25 mm) with He carrier gas (1.2 mL/min). A temperature gradient (170°C → 325°C) resolves impurities. MSD source at 70 eV confirms molecular ions (e.g., m/z 166 for [M]⁺) .

- HPLC-TOF : Zorbax Eclipse XDB-C18 columns (50 × 4.6 mm) with 0.1% formic acid/methanol gradients. TOF parameters include 2 GHz detection and Agilent Jet Stream ionization for accurate mass (<2 ppm error) .

- ¹H NMR : CDCl₃ solvent, 400 MHz. Peaks for methyl (δ 2.5–2.7 ppm), fluoro-substituted aromatic protons (δ 7.1–7.3 ppm), and ketone carbonyl (δ 207–210 ppm) validate structure .

Q. Table 2: Analytical Parameters

Advanced: How do steric and electronic effects of the fluoro and methyl substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The fluoro group (strongly electron-withdrawing) directs electrophilic substitution to the para position, while the methyl group (electron-donating) enhances steric hindrance at the ortho position. This dual effect reduces reactivity in Suzuki-Miyaura couplings but favors Ullmann-type arylations.

- Electronic Effects : Fluorine decreases electron density at the aromatic ring, slowing oxidative addition in Pd-catalyzed reactions.

- Steric Effects : Methyl at position 2' hinders ligand coordination, requiring bulky phosphines (e.g., XPhos) to stabilize intermediates .

- Case Study : In Heck reactions, 4'-Fluoro-2'-methylpropiophenone shows 40% lower yield than non-fluorinated analogs due to electron withdrawal destabilizing π-allyl intermediates .

Advanced: How can researchers resolve discrepancies in reported spectroscopic data for 4'-Fluoro-2'-methylpropiophenone?

Methodological Answer:

Contradictions in NMR or MS data often arise from impurity interference or solvent effects . Mitigation strategies include:

Standardized Solvents : Use deuterated solvents (CDCl₃ or DMSO-d₆) for NMR to avoid peak splitting.

High-Resolution MS : Confirm molecular formula via exact mass (e.g., C₁₀H₁₁FO requires m/z 166.0793).

Spiking Experiments : Add authentic samples to confirm retention times in GC-MS/HPLC .

DFT Calculations : Compare experimental ¹H NMR shifts with computational models (e.g., Gaussian 16 B3LYP/6-311+G(d,p)) .

Advanced: What are the challenges in synthesizing derivatives of 4'-Fluoro-2'-methylpropiophenone for pharmaceutical intermediates?

Methodological Answer:

Derivatization challenges include:

- Regioselectivity : Fluorine directs electrophiles to the para position, complicating functionalization at the methyl-bearing ring.

- Stability : Knoevenagel condensations with malononitrile require anhydrous conditions to avoid hydrolysis of the ketone group.

- Purification : Derivatives often require preparative HPLC (C18 columns, acetonitrile/water) due to similar polarities .

Q. Table 3: Derivative Synthesis Case Study

| Reaction | Conditions | Yield (%) | Major Challenge |

|---|---|---|---|

| Grignard Addition | MeMgBr, THF, −78°C → RT | 55 | Over-addition to ketone |

| Reductive Amination | NaBH₃CN, NH₄OAc, MeOH | 30 | Competing imine formation |

Advanced: How does 4'-Fluoro-2'-methylpropiophenone behave under heterogeneous catalytic conditions?

Methodological Answer:

On Pd/C or Ni catalysts, the compound undergoes hydrogenolysis of the ketone to form 4'-fluoro-2'-methylpropanephenone. Key findings:

- Catalyst Loading : 5% Pd/C at 50 psi H₂ achieves 85% conversion in 6h.

- Side Reactions : Over-hydrogenation reduces the aromatic ring, forming cyclohexane derivatives (controlled via temperature <100°C) .

- Surface Adsorption : FT-IR studies show strong adsorption of the fluoro group on Pd surfaces, slowing reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.